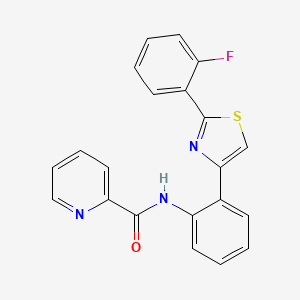

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

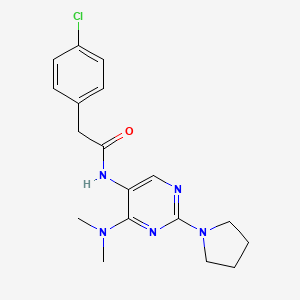

“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .

Molecular Structure Analysis

Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación

Fluorescence Sensing and Imaging

Carboxamide ligands, similar to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide, have shown promise in developing fluorescence sensors for metal ions, which can significantly impact medical and environmental monitoring. For example, a carboxamide-based fluorescence sensor demonstrated high sensitivity and selectivity towards Hg2+, Zn2+, and Cd2+ ions, with applications ranging from heavy metal detection to future medical imaging technologies due to their low toxicity in cell lines (Kiani et al., 2020).

Chemosensing

Compounds structurally related to this compound have been explored for chemosensing applications. Benzothiazole-based derivatives have been developed as aggregation-induced emission (AIE) active fluorogens for the detection of ions like Cu2+ and pyrophosphate, showcasing the potential for real-world applications such as in food safety and bioimaging (Tang et al., 2020).

Radioligand Development for PET Imaging

Research has also extended into radioligand development for positron emission tomography (PET) imaging. Derivatives of picolinamide, including compounds with structural similarities to this compound, have been synthesized and evaluated for imaging brain receptors, such as the metabotropic glutamate receptor subtype 4 (mGlu4), highlighting their potential in neuroscience research and diagnostic imaging (Kil et al., 2014).

Antimicrobial Research

The application of carboxamide and thiazole derivatives in antimicrobial research is noteworthy. New compounds have been synthesized that exhibit promising in vitro antimicrobial activities, suggesting potential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Patel & Patel, 2010; Desai, Vaghani, & Shihora, 2013).

Metal Complexation and Catalysis

N-(aryl)picolinamides have been explored for their ability to form complexes with metals like iridium, demonstrating N-H and C-H bond activations. These studies open avenues for applications in catalysis, organometallic synthesis, and the development of new materials with enhanced physical properties (Dasgupta et al., 2008).

Mecanismo De Acción

Target of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

For instance, some thiazole derivatives have been found to inhibit receptor tyrosine kinase (TK) signaling pathways, which are often overactive in cancer . The specific mode of action for this compound would need further investigation.

Biochemical Pathways

For example, some thiazole derivatives have been reported to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .

Result of Action

Given the broad range of biological activities exhibited by thiazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide are largely influenced by the presence of the thiazole ring in its structure . Thiazoles are known to interact with various enzymes, proteins, and other biomolecules, affecting biological outcomes to a great extent . Specific interactions of this compound with enzymes and proteins have not been reported yet.

Cellular Effects

While specific cellular effects of this compound are not documented, thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that this compound may influence cell function in a variety of ways.

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not yet documented. Thiazole derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .

Propiedades

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3OS/c22-16-9-3-1-7-14(16)21-25-19(13-27-21)15-8-2-4-10-17(15)24-20(26)18-11-5-6-12-23-18/h1-13H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXVDSCJPAKQMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2780631.png)

![6-[2-(Dimethylsulfamoylamino)ethyl]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2780633.png)

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2780643.png)

![N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-3-nitrobenzamide](/img/structure/B2780646.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxy-2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2780647.png)